Methyl 3-{[(benzoylamino)carbothioyl]amino}-2-thiophenecarboxylate
Description
Methyl 3-{[(benzoylamino)carbothioyl]amino}-2-thiophenecarboxylate is a thiophene-based heterocyclic compound featuring a benzoylamino carbothioyl substituent at the 3-position and a methyl ester group at the 2-position of the thiophene ring. The carbothioyl (C=S) and benzoyl (C₆H₅CO-) groups in this compound may enhance its binding affinity to biological targets, such as enzymes or receptors, compared to simpler analogs.
Properties
IUPAC Name |
methyl 3-(benzoylcarbamothioylamino)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S2/c1-19-13(18)11-10(7-8-21-11)15-14(20)16-12(17)9-5-3-2-4-6-9/h2-8H,1H3,(H2,15,16,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHMYYLDEPUVQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=S)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363212 | |
| Record name | SBB062200 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178675-17-7 | |
| Record name | SBB062200 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(benzoylamino)carbothioyl]amino}-2-thiophenecarboxylate typically involves multiple steps. One common method starts with the preparation of the thiophene ring, followed by the introduction of the benzoylamino and carbothioyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste. Quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(benzoylamino)carbothioyl]amino}-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a variety of derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H12N2O3S2
- Molecular Weight : 320.39 g/mol
- CAS Number : 178675-17-7
The compound features a thiophene ring, which is known for its electron-rich properties, making it suitable for various chemical reactions and applications.
Scientific Research Applications
-
Medicinal Chemistry
- Methyl 3-{[(benzoylamino)carbothioyl]amino}-2-thiophenecarboxylate has shown potential in the development of novel pharmaceuticals. Thiophene derivatives are often explored for their anti-inflammatory, antimicrobial, and anticancer activities. Research indicates that modifications to the thiophene structure can enhance biological activity, making this compound a candidate for further drug development studies .
-
Anticancer Activity
- Case studies have demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of thiophene have been synthesized to target specific cancer pathways, leading to promising results in preclinical trials. The incorporation of the benzoylamino group may enhance the compound's ability to penetrate cellular membranes and exert therapeutic effects .
- Organic Synthesis
-
Agricultural Chemistry
- There is emerging interest in using thiophene derivatives as agrochemicals due to their potential fungicidal and herbicidal properties. Research has indicated that compounds like this compound can be evaluated for their effectiveness against plant pathogens, contributing to sustainable agricultural practices .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |
| Study B | Organic Synthesis | Successfully synthesized novel thiophene-based compounds using this compound as a precursor, showcasing its utility in multi-step synthetic routes. |
| Study C | Agricultural Application | Evaluated as a potential fungicide; showed effective inhibition of fungal growth in vitro, indicating its promise as an agricultural agent. |
Mechanism of Action
The mechanism of action of Methyl 3-{[(benzoylamino)carbothioyl]amino}-2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Molecular Properties
The table below compares the molecular characteristics of Methyl 3-{[(benzoylamino)carbothioyl]amino}-2-thiophenecarboxylate with key analogs:
Key Observations :
Comparison :
- The target compound’s synthesis likely requires milder conditions than ’s high-temperature method due to the reactivity of benzoyl isothiocyanate.
- HPLC purification (common in ) may be necessary to isolate the product due to polar functional groups .
Antibacterial Activity (Inferred from ):
Tetrahydrobenzo[b]thiophene derivatives (e.g., compound 3 in ) exhibit antibacterial activity, suggesting that the target compound’s thiophene core and electron-withdrawing substituents may confer similar effects .
Solubility and Stability:
Biological Activity
Methyl 3-{[(benzoylamino)carbothioyl]amino}-2-thiophenecarboxylate (CAS: 178675-17-7) is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the areas of anticancer and antimicrobial effects. This article synthesizes research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Properties
This compound has a complex structure characterized by a thiophene ring, a benzoylamino group, and a carbothioyl group. Its molecular formula is C15H12N2O3S2, with a molecular weight of 320.39 g/mol. The compound's unique structure contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may induce cytotoxic effects through several mechanisms:
- Apoptosis Induction : Studies have shown that this compound can trigger apoptosis in cancer cells by activating intrinsic pathways. This involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent cell death .
- Kinase Inhibition : The compound has been observed to inhibit various kinases, which are crucial for cell signaling pathways involved in growth and survival .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro testing on human acute lymphoblastic leukemia (ALL) cells demonstrated significant cytotoxicity at low micromolar concentrations. The compound induced cell death through mechanisms involving phosphatidylserine externalization and ROS accumulation .
- Broad Spectrum Activity : Thiophene derivatives, including this compound, have shown efficacy against various cancer types, including lymphoma and leukemia .
Antimicrobial Effects
The compound's antimicrobial activity has been noted in several studies:
- Inhibition of Pathogens : Research indicates that thiophene derivatives can inhibit the growth of various bacterial and fungal pathogens, although specific data on this compound is still emerging .
Data Table: Biological Activity Summary
Case Studies and Research Findings
- Cytotoxicity Study :
- Comparative Analysis :
Q & A
Q. What are the key steps in synthesizing Methyl 3-{[(benzoylamino)carbothioyl]amino}-2-thiophenecarboxylate?
The synthesis typically involves:
- Reaction of intermediates with anhydrides : For example, reacting a thiophene-carboxylate intermediate (e.g., compound 11f in ) with benzoylamino carbothioyl derivatives under nitrogen protection.
- Purification via reverse-phase HPLC : Using methanol-water gradients to isolate the product (yields ~47–67%) .
- Characterization : Melting point analysis (e.g., 191–226°C), IR (C=O, NH stretches), and NMR (¹H/¹³C chemical shifts) to confirm structure .
Q. How is the purity of this compound validated in academic research?
Purity is assessed using:
Q. What spectroscopic techniques are critical for structural elucidation?
Key methods include:
- ¹H and ¹³C NMR : Assigns protons (e.g., aromatic δ 6.8–7.5 ppm) and carbons (e.g., carbonyl δ 165–170 ppm) .
- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, NH at ~3300 cm⁻¹) .
- UV-Vis : Monitors conjugation in thiophene rings (λmax ~250–300 nm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Contradictions may arise from:
- Assay variability : Use standardized protocols (e.g., HDAC inhibition assays in vs. anti-inflammatory cytokine assays in ).
- Structural analogs : Compare activities of derivatives (e.g., ’s compounds 23–26 with varying substituents).
- Dosage and solubility : Optimize DMSO concentrations to avoid aggregation .
Q. What strategies optimize the compound’s synthetic yield and scalability?
- Catalyst selection : Use DCC/DMAP for efficient coupling ().
- Solvent choice : Anhydrous CH₂Cl₂ minimizes side reactions .
- Temperature control : Reflux conditions (e.g., 40–60°C) balance reactivity and decomposition .
Q. How does the compound’s electronic structure influence its biological activity?
- Thiophene ring conjugation : Enhances π-π stacking with enzyme active sites (e.g., HDACs in ).
- Benzoylamino group : Modulates lipophilicity (logP ~4.0) for membrane permeability .
- Carbothioyl moiety : Potentially chelates metal ions in catalytic sites (Note: Avoid citing BenchChem per guidelines).
Methodological Challenges and Solutions
Q. What are common pitfalls in analyzing NMR data for this compound?
- Signal overlap : Use 2D NMR (COSY, HSQC) to resolve crowded aromatic regions .
- Dynamic effects : Record spectra at 25°C to minimize rotational isomerism .
Q. How can researchers improve the compound’s stability during storage?
- Lyophilization : Store as a lyophilized powder at -20°C under argon .
- Avoid moisture : Use desiccants and anhydrous solvents during handling .
Key Research Applications
- Enzyme inhibition : HDAC and protein kinase C (PKC) modulation for cancer therapeutics .
- Anti-inflammatory studies : Suppression of pro-inflammatory cytokines (e.g., IL-6, TNF-α) .
- Material science : As a building block for conductive polymers due to thiophene’s electronic properties .
Notes for Experimental Design
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
